![molecular formula C20H21N3O2S2 B2714873 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide CAS No. 451468-51-2](/img/structure/B2714873.png)
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a thieno[3,2-d]pyrimidin-2-yl core, which is a type of heterocyclic compound. This core is substituted at various positions with a benzyl group, a sulfanyl group, and a cyclopentylacetamide group. The exact three-dimensional structure would need to be determined experimentally, for example by X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, are not specified in the available literature.Scientific Research Applications
Structural Insights and Chemical Properties
Research into compounds structurally related to 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide has provided insights into their crystal structures and conformational behavior. Studies have shown that molecules like 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit folded conformations, which can influence their chemical properties and interactions (S. Subasri et al., 2017; S. Subasri et al., 2016). Such structural insights are crucial for understanding the compound's potential interactions and stability in biological systems.
Pharmacological Potential
Compounds with the thieno[2,3-d]pyrimidine scaffold have been explored for their pharmacological potential, particularly as inhibitors of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (A. Gangjee et al., 2008). This pharmacological activity suggests potential applications in cancer therapy, as inhibition of these enzymes can disrupt DNA synthesis in rapidly dividing cells. Furthermore, research into pyrrolo[2,3-d]pyrimidines as antifolates reveals their potential as antitumor agents and DHFR inhibitors, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (A. Gangjee et al., 2007).
Antimicrobial and Antifungal Applications
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against various pathogens. This suggests their potential application in developing new antimicrobial agents (H. Hafez et al., 2017). The ability of these compounds to inhibit the growth of harmful microorganisms makes them valuable candidates for further pharmaceutical development.
Future Directions
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZNKYXVWCFTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.